molecular formula C15H10ClN3O3S B3501050 3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3501050
M. Wt: 347.8 g/mol
InChI Key: HDMLRTCCVGFHLE-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methyl group and a 6-nitro-1,3-benzothiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process:

    Chlorination: The chlorination of the benzamide core is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the nitrated benzothiazole derivative under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzamides: Formed through nucleophilic substitution of the chloro group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

    3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)phenol: Similar structure but with a phenol group instead of a benzamide.

Uniqueness

3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a benzothiazole moiety enhances its potential as a pharmacophore and its ability to interact with biological targets.

Properties

IUPAC Name

3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-3-9(6-11(8)16)14(20)18-15-17-12-5-4-10(19(21)22)7-13(12)23-15/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLRTCCVGFHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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